2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester
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Overview
Description
2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester, also known by its IUPAC name methyl (E)-4-phenyl-2-(phenylmethoxycarbonylamino)but-3-enoate, is a chemical compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol. This compound is characterized by the presence of a phenyl group, a butenoic acid moiety, and a carbobenzyloxy (Cbz) protected amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenylbut-3-enoic acid and benzyl chloroformate.
Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine. This step forms the Cbz-protected amino acid.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The double bond in the butenoic acid moiety can be reduced to form the saturated derivative.
Substitution: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases such as hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Removal of the Cbz group using hydrogen gas in the presence of Pd/C or by treatment with strong acids like trifluoroacetic acid.
Major Products
Hydrolysis: 2-Cbz-amino-4-phenylbut-3-enoic acid.
Reduction: 2-Cbz-amino-4-phenylbutanoic acid methyl ester.
Substitution: 2-amino-4-phenylbut-3-enoic acid methyl ester.
Scientific Research Applications
2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme kinetics and mechanisms. In drug development, it may serve as a prodrug, where the Cbz group is removed in vivo to release the active compound.
Comparison with Similar Compounds
Similar Compounds
2-Cbz-amino-4-phenylbutanoic acid methyl ester: Similar structure but lacks the double bond in the butenoic acid moiety.
2-Cbz-amino-4-phenylbut-3-enoic acid: Similar structure but lacks the methyl ester group.
2-amino-4-phenylbut-3-enoic acid methyl ester: Similar structure but lacks the Cbz protecting group.
Uniqueness
2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester is unique due to the presence of both the Cbz protecting group and the double bond in the butenoic acid moiety. This combination allows for selective reactions and transformations, making it a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
methyl (E)-4-phenyl-2-(phenylmethoxycarbonylamino)but-3-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-23-18(21)17(13-12-15-8-4-2-5-9-15)20-19(22)24-14-16-10-6-3-7-11-16/h2-13,17H,14H2,1H3,(H,20,22)/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOOBLYVJNONKZ-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=C/C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142054-92-0 |
Source
|
Record name | Methyl (3E)-4-phenyl-2-[[(phenylmethoxy)carbonyl]amino]-3-butenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142054-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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